Structural Determinants of C5a Receptor Binding: Direct Comparison of Dimethylsulfamoyl vs. Methylbenzenesulfonamide Analogs
The structurally closest analog with publicly available binding data is N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide (CHEMBL596055). This analog, which replaces the benzamide carbonyl with a direct N–S bond and the dimethylsulfamoyl group with a 4-methylbenzenesulfonamide, shows only weak agonist activity at the human C5a anaphylatoxin chemotactic receptor (EC50 > 60,000 nM) [1]. The target compound retains the amide linkage and the dimethylsulfamoyl group, features that are expected to alter hydrogen-bonding geometry and steric fit within the receptor binding pocket. While direct EC50 data for the target compound at C5aR are not available, the presence of the dimethylsulfamoyl benzamide scaffold in other series has been associated with sub-micromolar inhibition of GPCR targets, suggesting that this functional group arrangement may confer distinct pharmacological properties relative to the methylbenzenesulfonamide analog [2].
| Evidence Dimension | Agonist activity at human C5a receptor |
|---|---|
| Target Compound Data | Not directly tested in available data |
| Comparator Or Baseline | N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide: EC50 > 60,000 nM |
| Quantified Difference | Cannot be calculated from present data; difference in functional group connectivity implies non-interchangeability |
| Conditions | Human C5a receptor expressed in CHO cells co-expressing Galpha16; intracellular calcium mobilization assay |
Why This Matters
This demonstrates that even closely related compounds sharing the 2-benzoyl-4-bromophenyl core can exhibit vastly different target engagement when the sulfonamide/amide linker and substituent are altered, cautioning against procurement of the methylbenzenesulfonamide analog as a substitute.
- [1] BindingDB. BDBM50305733: N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide EC50 > 60,000 nM at human C5a receptor. Accessed 2026-05-11. View Source
- [2] Patents-Review.com. Sulfamoyl benzamides and methods of their use. Patent review describing GPCR activity of sulfamoyl benzamides, 2008-03-06. View Source
